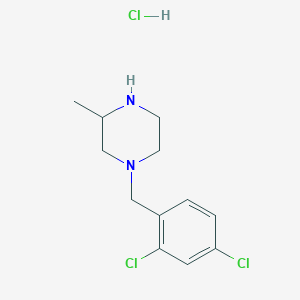

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Méthodes De Préparation

The synthesis of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpiperazine as the primary reactants.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.

Synthetic Route: The 2,4-dichlorobenzyl chloride is reacted with 3-methylpiperazine under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an appropriate solvent.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Des Réactions Chimiques

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group. Common reagents include sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol derivatives.

Applications De Recherche Scientifique

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or stimulation, depending on the specific receptor subtype involved. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.

Comparaison Avec Des Composés Similaires

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine (BZP): Unlike this compound, BZP is known for its stimulant properties and has been used recreationally.

1-(3-Chlorophenyl)piperazine (mCPP): This compound is a metabolite of certain antidepressants and has been studied for its effects on serotonin receptors.

1-(2,4-Dichlorobenzyl)piperazine: Similar to the compound , but without the methyl substitution on the piperazine ring, leading to different pharmacological properties.

Activité Biologique

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H15Cl2N

- Molecular Weight : 246.15 g/mol

The presence of two chlorine atoms at the ortho positions on the benzene ring enhances its lipophilicity, potentially influencing its interaction with various biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

These results indicate a broad spectrum of activity, suggesting potential applications in treating bacterial infections .

2. Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been evaluated for its efficacy against viruses such as Chikungunya and Human Cytomegalovirus (HCMV).

| Virus | Effective Concentration (EC50) |

|---|---|

| Chikungunya Virus | 0.44 µM |

| Human Cytomegalovirus | 0.126 nM |

These findings highlight the compound's potential as a therapeutic agent in viral infections .

3. Anti-inflammatory and Analgesic Effects

In vivo studies have shown that this compound exhibits anti-inflammatory effects comparable to standard analgesics like morphine. The compound significantly reduced inflammation and pain responses in animal models, indicating its potential utility in pain management therapies .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly G-protein coupled receptors (GPCRs). It may act as an antagonist or modulator, influencing cellular signaling pathways involved in inflammation and infection responses .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine, including this compound, exhibited potent antimicrobial activity against various pathogens, supporting its use as a lead compound for drug development .

- In Vivo Analgesic Studies : In animal models, the compound showed significant analgesic effects at doses ranging from 25 to 100 mg/kg, outperforming some traditional analgesics in terms of efficacy and safety profiles .

- Computational Studies : In silico analyses have provided insights into the binding affinities of this compound with various receptors, suggesting that structural modifications could enhance its therapeutic potential .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBENPTZYUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.